Tolpyrramide
Overview
Description
Tolpyrramide is a sulfonamide derivative with the chemical formula C12H16N2O3S . It is known for its antihyperglycemic properties and has been used as an oral antidiabetic drug . The compound is also recognized for its role in various biochemical pathways and its presence in certain food products .
Preparation Methods
Synthetic Routes and Reaction Conditions
Tolpyrramide can be synthesized through a series of chemical reactions involving the sulfonylation of pyrrolidine derivatives. The general synthetic route involves the reaction of 4-methylbenzenesulfonyl chloride with pyrrolidine-1-carboxamide under controlled conditions. The reaction typically requires a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale sulfonylation reactions. The process is optimized for high yield and purity, often employing continuous flow reactors to maintain consistent reaction conditions. The use of advanced purification techniques such as crystallization and chromatography ensures the removal of impurities and by-products .
Chemical Reactions Analysis
Types of Reactions
Tolpyrramide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the this compound molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as and are frequently used.
Substitution: Reagents like sodium hydride and alkyl halides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfone derivatives, amine derivatives, and various substituted this compound compounds. These products have diverse applications in medicinal chemistry and material science .
Scientific Research Applications
Tolpyrramide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its role in metabolic pathways and its effects on cellular processes.
Medicine: this compound’s antihyperglycemic properties make it a candidate for diabetes research and treatment.
Industry: It is used in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
Tolpyrramide exerts its effects by inhibiting certain enzymes involved in glucose metabolism. The compound targets sulfonylurea receptors on pancreatic beta cells, leading to increased insulin secretion. This mechanism helps in lowering blood glucose levels in diabetic patients . Additionally, this compound interacts with various molecular pathways, influencing cellular signaling and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
- Tolbutamide
- Chlorpropamide
- Glibenclamide
Comparison
Tolpyrramide is unique among sulfonamide derivatives due to its specific molecular structure, which allows for selective binding to sulfonylurea receptors. Compared to tolbutamide and chlorpropamide, this compound exhibits a higher potency and longer duration of action. Its molecular structure also provides better stability and solubility, making it a preferred choice in certain therapeutic applications .
Properties
IUPAC Name |
N-(4-methylphenyl)sulfonylpyrrolidine-1-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3S/c1-10-4-6-11(7-5-10)18(16,17)13-12(15)14-8-2-3-9-14/h4-7H,2-3,8-9H2,1H3,(H,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFVJKWJDUQOEML-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(=O)N2CCCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30204478 | |
Record name | Tolpyrramide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30204478 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5588-38-5 | |
Record name | Tolpyrramide [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005588385 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tolpyrramide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=106572 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Tolpyrramide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30204478 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TOLPYRRAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W68DD2C7VG | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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